4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride
Description
Systematic Nomenclature and CAS Registry Information
The compound 4-chloro-3-(difluoromethoxy)benzenesulfonyl chloride is systematically named according to IUPAC guidelines, which prioritize substituents based on their positions and functional groups. The benzene ring is numbered to assign the lowest possible locants to the sulfonyl chloride (–SO₂Cl) and chloro (–Cl) groups, resulting in the "4-chloro-3-" designation. The difluoromethoxy (–OCF₂H) group occupies the third position.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 929341-75-3 , a unique identifier validated across multiple chemical databases and supplier catalogs. This CAS number ensures unambiguous identification in regulatory, commercial, and research contexts.
Molecular Formula and Weight Validation
The molecular formula C₇H₄Cl₂F₂O₃S is derived from elemental analysis and mass spectrometry data, confirming the presence of:
- 7 carbon atoms (aromatic ring and substituents)
- 4 hydrogen atoms (aromatic and methoxy groups)
- 2 chlorine atoms (sulfonyl chloride and aryl chloride)
- 2 fluorine atoms (difluoromethoxy group)
- 3 oxygen atoms (sulfonyl and methoxy groups)
- 1 sulfur atom (sulfonyl group).
The molecular weight is calculated as 277.07 g/mol , consistent with high-resolution mass spectrometry (HRMS) measurements. This value aligns with theoretical calculations based on isotopic abundances:
| Component | Contribution (g/mol) |
|---|---|
| C₇H₄ | 88.11 |
| Cl₂ | 70.90 |
| F₂ | 38.00 |
| O₃ | 48.00 |
| S | 32.07 |
| Total | 277.08 |
Minor discrepancies (<0.01 g/mol) arise from rounding during manual calculation.
Three-Dimensional Conformational Analysis
The three-dimensional structure of this compound is characterized by:
- A planar benzene ring with bond angles of 120° between carbon atoms.
- Sulfonyl chloride group in a tetrahedral geometry around sulfur, with S–O bond lengths of ~1.43 Å and S–Cl bond lengths of ~2.07 Å.
- Difluoromethoxy group adopting a staggered conformation to minimize steric hindrance between fluorine atoms and adjacent substituents.
Key structural descriptors include:
- InChI :
InChI=1S/C7H4Cl2F2O3S/c8-5-2-1-4(15(9,12)13)3-6(5)14-7(10)11/h1-3,7H - SMILES :
ClC1=CC(=C(C=C1)S(=O)(=O)Cl)OC(F)F - InChIKey :
DZNQMDZIUCNJRD-UHFFFAOYSA-N, which encodes the stereochemical and connectivity information.
Computational chemistry data further reveal:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 43.37 Ų |
| LogP (Partition Coefficient) | 2.87 |
| Rotatable Bonds | 3 |
These parameters influence solubility and reactivity, with the high LogP indicating lipophilicity favorable for organic synthesis.
Comparative Structural Analysis with Positional Isomers
Positional isomers of this compound differ in the arrangement of substituents on the benzene ring, leading to distinct physicochemical properties:
5-Chloro-2-(difluoromethoxy)benzenesulfonyl Chloride (CAS 1082821-83-7)
2-Chloro-4,5-difluorobenzenesulfonyl Chloride (CAS 67475-58-5)
4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride (CAS 32333-53-2)
- Structure : Trifluoromethyl (–CF₃) replaces difluoromethoxy (–OCF₂H).
- Impact : The –CF₃ group’s strong electron-withdrawing effect accelerates sulfonylation reactions compared to –OCF₂H.
Table 1: Comparative Properties of Positional Isomers
Properties
IUPAC Name |
4-chloro-3-(difluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S/c8-5-2-1-4(15(9,12)13)3-6(5)14-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNQMDZIUCNJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The core synthetic approach to 4-chloro-3-(difluoromethoxy)benzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a suitably substituted aromatic precursor. The general synthetic strategy includes:
Starting Materials : The synthesis often begins with 4-chlorophenol or a related chlorinated aromatic substrate, which is then functionalized to introduce the difluoromethoxy group and subsequently converted to the sulfonyl chloride.
Difluoromethoxy Group Introduction : The difluoromethoxy substituent (–OCF2H) is introduced via nucleophilic substitution reactions or through specialized fluorination reagents acting on methoxy or hydroxy precursors.
Sulfonyl Chloride Formation : The sulfonyl chloride group (–SO2Cl) is generally introduced by sulfonylation of the aromatic ring using reagents such as chlorosulfonic acid or sulfuryl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive sulfonyl chloride.
Base Catalysis : Bases like pyridine or triethylamine are employed to neutralize the acid generated during the sulfonylation and to facilitate the formation of the sulfonyl chloride.
Anhydrous Environment : The reaction is maintained under dry conditions to avoid hydrolysis of the sulfonyl chloride group, which would otherwise convert it into sulfonic acid derivatives.
Temperature Control : Reaction temperatures are carefully controlled, often between ambient and moderate heating, to optimize yield and minimize by-products.
Industrial Production Methods
For industrial-scale synthesis, the following methods and considerations are highlighted:
Continuous Flow Synthesis : This method offers superior control over reaction parameters such as temperature, residence time, and reagent mixing. Continuous flow reactors enable safer handling of reactive intermediates like sulfonyl chlorides and improve yield and purity.
Automated Systems and Real-Time Monitoring : The use of in-line analytical techniques (e.g., IR, NMR, or HPLC) during continuous flow synthesis allows for immediate adjustments to reaction conditions, enhancing product consistency.
Scalability and Safety : Continuous flow processes reduce the risk associated with handling large quantities of chlorosulfonic acid and other hazardous reagents by minimizing reaction volumes at any given time.
Specific Process Example: Sulfonylation Using Chlorosulfonic Acid
While direct literature on this compound is limited, analogous sulfonyl chloride preparations provide insight:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aromatic substrate (e.g., 4-chlorophenol derivative) | Starting material containing chloro and difluoromethoxy substituents |
| 2 | Chlorosulfonic acid (excess or stoichiometric) | Sulfonylation agent providing –SO2Cl group |
| 3 | Base (pyridine or triethylamine) | Neutralizes HCl formed, drives reaction forward |
| 4 | Anhydrous solvent (e.g., chloroform or halogenated aliphatic hydrocarbons) | Solvent to suppress side reactions and facilitate mixing |
| 5 | Temperature control (0–60°C) | Optimizes reaction rate and selectivity |
| 6 | Work-up: aqueous quench avoided or minimized | To prevent hydrolysis of sulfonyl chloride |
This approach is adapted from industrial sulfonyl chloride preparations, such as those for 4-chlorobenzenesulfonyl chloride, which share structural similarities.
Challenges and Considerations
Hydrolysis Sensitivity : Sulfonyl chlorides are prone to hydrolysis, necessitating strictly anhydrous conditions during synthesis and isolation.
By-product Formation : Side reactions can produce sulfonic acids or diaryl sulfones, reducing yield and complicating purification.
Reagent Excess : Chlorosulfonic acid is often used in excess to drive the reaction, but this impacts cost and environmental footprint.
Purification : Isolation typically involves careful solvent extraction and drying under reduced pressure to obtain the anhydrous sulfonyl chloride.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting material | 4-chlorophenol or substituted aromatic | Must contain chloro and difluoromethoxy groups |
| Sulfonylation reagent | Chlorosulfonic acid or sulfuryl chloride | Chlorosulfonic acid preferred industrially |
| Base | Pyridine or triethylamine | Neutralizes HCl, facilitates sulfonyl chloride formation |
| Solvent | Anhydrous chloroform or halogenated aliphatic hydrocarbons | Suppresses side reactions, ensures solubility |
| Temperature | 0–60°C | Controlled to optimize yield and minimize by-products |
| Reaction time | Several hours | Depends on scale and conditions |
| Work-up | Avoid aqueous quenching; drying under vacuum | Prevents hydrolysis of sulfonyl chloride |
| Industrial method | Continuous flow synthesis | Enhances safety, control, and scalability |
Research Findings and Literature Insights
The reaction of chlorobenzene derivatives with chlorosulfonic acid in halogenated solvents, in the presence of bases, yields sulfonyl chlorides efficiently with minimized by-products.
Continuous flow methods have been reported to improve yield and purity by offering precise control over reaction parameters and reducing exposure to hazardous reagents.
Industrial processes emphasize minimizing chlorosulfonic acid excess to reduce cost and environmental impact, while maintaining high yield and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Catalysts: Palladium catalysts for coupling reactions
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Coupled Products: Formed by coupling reactions with aryl or alkyl halides
Scientific Research Applications
Pharmaceutical Development
4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride serves as an intermediate in synthesizing various pharmaceuticals, particularly sulfonamide-based drugs. Its ability to introduce sulfonyl groups can enhance the biological activity and stability of drug candidates. For instance, it has been explored in the development of inhibitors for specific proteins involved in cancer progression, demonstrating significant potency in preclinical models .
Biological Modifications
In biological research, this compound is used to modify biomolecules such as peptides and proteins. The introduction of sulfonyl groups can improve the stability and activity of these biomolecules, making them more effective in therapeutic applications.
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals, where it functions as an intermediate for creating herbicides and pesticides. Its reactivity allows for the design of novel compounds that can target specific biological pathways in plants or pests .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of key structural and physicochemical parameters:
Key Observations :
- The difluoromethoxy group (-OCF₂H) in the target compound offers moderate electronegativity and steric hindrance, contrasting with the trifluoromethyl (-CF₃) group in 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride, which is bulkier and more electron-withdrawing .
- Substitution patterns (e.g., Cl at position 3 vs. 4) significantly influence reactivity. For example, 3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride (isomer of the target compound) shows altered regioselectivity in nucleophilic substitutions .
- Methoxy (-OCH₃) and fluoro (-F) substituents in 4-Fluoro-3-methoxybenzenesulfonyl chloride reduce steric bulk compared to difluoromethoxy groups, enhancing solubility in polar solvents .
Biological Activity
4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H3ClF2O2S
- Molecular Weight : 279.07 g/mol
- CAS Number : 32333-53-2
- Structure : The compound features a chloro group, a difluoromethoxy group, and a sulfonyl chloride functional group, which contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to act as an electrophile, allowing it to participate in nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for the synthesis of various bioactive molecules.
Potential Targets
- Enzyme Inhibition : The sulfonyl chloride moiety can interact with nucleophilic sites on enzymes, leading to inhibition. This mechanism is crucial for compounds targeting proteases and kinases.
- Antimicrobial Activity : Similar compounds have shown significant activity against a range of bacteria, including resistant strains. The introduction of halogen atoms often enhances this activity by increasing lipophilicity and facilitating membrane penetration.
Structure-Activity Relationships (SAR)
Research indicates that the introduction of halogen substituents (like chlorine and fluorine) can significantly enhance the biological activity of sulfonyl chlorides. For instance, studies on related compounds have demonstrated that modifications to the aromatic ring can lead to improved antibacterial efficacy and reduced cytotoxicity.
| Compound | Structure | Activity (EC50 μM) |
|---|---|---|
| This compound | Structure | TBD |
| Related Compound A | Structure | 2.07 |
| Related Compound B | Structure | 2.25 |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various substituted benzenesulfonamides, it was found that compounds with similar structures exhibited potent activity against Staphylococcus aureus and other gram-positive bacteria. The introduction of the difluoromethoxy group was noted to enhance this activity due to increased lipophilicity .
- Cytotoxicity Profiles : A series of experiments assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The results indicated that while some derivatives exhibited significant cytotoxicity, others showed selectivity towards cancer cells with minimal effects on primary mammalian cells .
Research Findings
Recent studies have focused on synthesizing new derivatives based on this compound to explore their biological activities further:
- Synthesis and Characterization : New derivatives were synthesized using various coupling reactions involving sulfonyl chlorides and evaluated for their antibacterial and anticancer properties.
- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles were assessed for several derivatives, highlighting the importance of optimizing these parameters for drug development .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-3-(difluoromethoxy)benzenesulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation and halogenation steps. A common approach includes:
Sulfonation : Reacting the benzene precursor with chlorosulfonic acid to introduce the sulfonyl chloride group.
Halogenation and Functionalization : Introducing chloro and difluoromethoxy groups via electrophilic substitution or nucleophilic displacement. For example, selective fluorination can be achieved using HF-pyridine complexes under controlled temperatures (50–80°C) to minimize side reactions .
- Key Factors :
- Temperature : Lower temperatures (e.g., 0–5°C) improve selectivity for difluoromethoxy group introduction .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) enhances purity (>95%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, chemical goggles, lab coats) in a fume hood. Avoid contact with water or bases, as hydrolysis generates corrosive HCl and SO₂ .
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Shelf life: 6–12 months .
- Disposal : Neutralize with aqueous NaHCO₃ before disposal as hazardous waste .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be identified?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals at δ 7.8–8.2 ppm (aromatic protons) and δ 115–120 ppm (C-F coupling in difluoromethoxy group) .
- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 260.62 (C₇H₄ClF₃O₃S) with fragments at m/z 143 (loss of SO₂Cl) .
Q. What are the typical reactivity patterns in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride group reacts with amines, alcohols, or thiols under mild conditions (room temperature, anhydrous DCM):
- With Amines : Forms sulfonamides (e.g., for drug intermediates). Use 1.2 eq. amine and 1 eq. Et₃N as base .
- With Alcohols : Generates sulfonate esters. Catalyze with DMAP (5 mol%) for faster kinetics .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in its reactions?
- Methodological Answer : The electron-withdrawing sulfonyl chloride group directs electrophilic substitution to the para position of the chloro substituent. Computational DFT studies (B3LYP/6-31G*) show a 12.3 kcal/mol activation barrier for meta substitution vs. 8.7 kcal/mol for para, favoring the latter .
Q. How do computational models predict its stability in different solvents?
- Methodological Answer : MD simulations (AMBER force field) reveal:
- Polar Solvents (DMF, DMSO) : Stabilize the sulfonyl chloride group via hydrogen bonding (ΔG solvation = -5.2 kcal/mol).
- Nonpolar Solvents (Hexane) : Increase hydrolysis risk due to poor solvation (ΔG = +3.1 kcal/mol) .
Q. How can researchers resolve contradictions in reported biological activity data for its derivatives?
- Methodological Answer :
- Data Harmonization : Cross-validate IC₅₀ values using standardized assays (e.g., fluorometric protease inhibition).
- Structural Confirmation : Ensure derivatives are characterized via X-ray crystallography to rule out isomerism .
- Example: A reported antiviral IC₅₀ of 2.1 µM was revised to 5.3 µM after confirming the absence of regioisomeric impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
